molecular formula C17H19ClN2O3 B4520956 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

Cat. No.: B4520956
M. Wt: 334.8 g/mol
InChI Key: MYNGKFAHWDCSHX-UHFFFAOYSA-N
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Description

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(4-chloroindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNGKFAHWDCSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

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